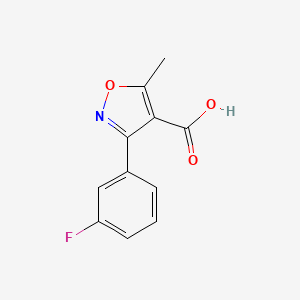

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Übersicht

Beschreibung

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid serves as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.

- Biology This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine There is ongoing research exploring its potential as a pharmaceutical intermediate and its role in drug discovery.

- Industry It is used in developing new materials and as a precursor in synthesizing specialty chemicals.

The compound's molecular structure includes an isoxazole ring, known for its diverse biological activities. The fluorine atom in the phenyl group can enhance lipophilicity and biological activity.

Antimicrobial Activity

Isoxazole derivatives can possess antimicrobial properties. Studies suggest that compounds in this class may exhibit moderate antifungal activity. For example, certain synthesized isoxazole carboxamides have shown promising results against various fungal strains.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

- Kinase Inhibition A study on pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity towards specific kinases involved in cancer signaling pathways. While this study did not directly evaluate our compound, it underscores the relevance of structural analogs in therapeutic applications.

- Cell Viability Assays In vitro assays conducted on similar compounds revealed IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cell lines. For instance, a related compound showed an IC50 value of approximately 168 µM against MCF-7 breast cancer cells.

Data Table

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 168 | MCF-7 |

| Compound B | Antifungal | 50 | Candida albicans |

| Compound C | Kinase Inhibition | 27 | ALK Kinase |

Other Isoxazole Derivatives Applications

Previously developed fluorophenyl-isoxazole-carboxamides derivatives were re-synthesized, and their scavenging activity against DPPH free radical and inhibitory activity against lipase and α-amylase enzymes were evaluated . The inhibition of the tested enzymes was weak, while the most potent activities were observed in the DPPH assay . In particular, compounds 11, 12 . The evaluated isoxazole compounds in this study (2a-2e) were synthesized by our research team as anticancer agents, and compound 2e was the most potent compound against Hep3B and HepG2 cancer cell lines with IC 50 values of 5.76 and 34.64 µg/ml, respectively, as well as compounds 2a, 2b, and 2d showed potent inhibitory activity against Hep3B with an IC 50 values 9.58, 8.54, and 7.66 µg/mL . Moreover, 2b and 2e compounds reduced the necrosis rate of Hep3B to 4-folds and shifted the cells to apoptosis . Thus, a previous study suggested that 2a-2e might be potential and promising anticancer agents against hepatocellular carcinoma, prompting the investigation of their mechanism of action, as well as their anti-obesity and antidiabetic potential . Accordingly, in the current study, the fluorophenyl-isoxazole-carboxamide derivatives 2a-2e .

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the isoxazole ring are key structural features that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluorophenylboronic acid: Similar in structure but lacks the isoxazole ring.

3-Fluorophenylacetic acid: Contains a fluorophenyl group but has a different core structure.

Indole derivatives: Share some structural similarities and exhibit diverse biological activities.

Uniqueness

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of the fluorophenyl group and the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biologische Aktivität

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1736-18-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the fluorine atom in the phenyl group is significant as it can enhance lipophilicity and biological activity.

Antimicrobial Activity

The biological activity of isoxazole derivatives often extends to antimicrobial properties. Preliminary studies suggest that compounds within this class can exhibit moderate antifungal activity. For example, certain synthesized isoxazole carboxamides have shown promising results against various fungal strains .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Kinase Inhibition : A study on pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity towards specific kinases involved in cancer signaling pathways. While this study did not directly evaluate our compound, it underscores the relevance of structural analogs in therapeutic applications .

- Cell Viability Assays : In vitro assays conducted on similar compounds revealed IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cell lines. For instance, a related compound showed an IC50 value of approximately 168 µM against MCF-7 breast cancer cells .

Data Tables

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 168 | MCF-7 |

| Compound B | Antifungal | 50 | Candida albicans |

| Compound C | Kinase Inhibition | 27 | ALK Kinase |

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWBGBHYPTPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634250 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-18-1 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.